N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide
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Overview
Description
N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a carbazole moiety, which is a tricyclic aromatic heterocycle, and a sulfonamide group, which is known for its antibacterial properties. The compound’s structure also includes chlorinated aromatic rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the carbazole derivative The carbazole moiety is chlorinated to introduce the dichloro groups This is followed by the attachment of the hydroxypropyl group through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group results in the formation of a ketone, while substitution of the chlorine atoms can lead to various substituted derivatives.
Scientific Research Applications
N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2-HYDROXYETHYL)-4-METHYLBENZENESULFONAMIDE
- N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENESULFONAMIDE
- N-(3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N,4-DIMETHYLBENZENESULFONAMIDE
Uniqueness
The uniqueness of N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the dichloro groups on the carbazole moiety enhances its reactivity, while the sulfonamide group provides antibacterial properties.
Properties
Molecular Formula |
C29H26Cl2N2O3S |
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Molecular Weight |
553.5 g/mol |
IUPAC Name |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C29H26Cl2N2O3S/c1-19-7-11-24(12-8-19)37(35,36)33(27-6-4-3-5-20(27)2)18-23(34)17-32-28-13-9-21(30)15-25(28)26-16-22(31)10-14-29(26)32/h3-16,23,34H,17-18H2,1-2H3 |
InChI Key |
WIVUDNFFOGDFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=CC=CC=C5C |
Origin of Product |
United States |
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